molecular formula C14H13N5O3S B2618679 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891132-78-8

5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2618679
CAS RN: 891132-78-8
M. Wt: 331.35
InChI Key: MYXHJXHWHUDBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, also known as DNTP, is a chemical compound with potential applications in scientific research. DNTP is a heterocyclic compound that contains a triazole ring and a pyrimidine ring, making it a unique and interesting molecule. The purpose of

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves binding to the active site of DNA polymerase and inhibiting its activity. This inhibition occurs due to the formation of a stable complex between 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one and the enzyme, preventing the incorporation of nucleotides into the growing DNA chain.
Biochemical and Physiological Effects:
5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has been shown to have minimal toxicity in vitro and in vivo, making it a potentially safe compound for scientific research. However, further studies are needed to determine the long-term effects of 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one exposure.

Advantages and Limitations for Lab Experiments

One advantage of using 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one in lab experiments is its ability to inhibit DNA polymerase activity, which can be useful in studying DNA replication and repair processes. Additionally, 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment research. However, one limitation of using 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one research. One potential direction is to explore the use of 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one as a cancer treatment. Additionally, further studies are needed to determine the long-term effects of 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one exposure and its potential toxicity. Another potential direction is to investigate the use of 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one in combination with other compounds to enhance its inhibitory effects on DNA polymerase activity. Finally, the development of more efficient synthesis methods for 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one could lead to increased availability and lower costs for scientific research.

Synthesis Methods

The synthesis of 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves a multi-step process that begins with the reaction of 4-nitrobenzyl chloride with thiourea to form the intermediate 4-nitrobenzylthiourea. This intermediate is then reacted with 5,6-dimethyl-3-chloropyrimidin-2(1H)-one in the presence of a base to form 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has potential applications in scientific research due to its ability to inhibit the activity of DNA polymerase. This inhibition can be useful in studying DNA replication and repair processes. Additionally, 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment research.

properties

IUPAC Name

5,6-dimethyl-3-[(4-nitrophenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-8-9(2)18-13(15-12(8)20)16-17-14(18)23-7-10-3-5-11(6-4-10)19(21)22/h3-6H,7H2,1-2H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXHJXHWHUDBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

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